molecular formula C6H9ClF2N2O B2409661 [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2413904-40-0

[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No. B2409661
CAS RN: 2413904-40-0
M. Wt: 198.6
InChI Key: YGCAZIJWPOPZOD-UHFFFAOYSA-N
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Description

“[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 198.6 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride exhibits high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound is effective in preclinical tests for emesis and depression due to its long central duration of action and high water solubility (Harrison et al., 2001).

Antimicrobial Applications

[1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. These compounds were synthesized through multi-step reactions starting from 4-methoxyaniline (Thomas et al., 2010).

Antidepressant Activity

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrated robust antidepressant-like activity in preliminary in vivo studies. These compounds exhibited high receptor affinity and selectivity, promising pharmacokinetic profile, and potent stimulatory effects on ERK1/2 phosphorylation in rat cortex (Sniecikowska et al., 2019).

Synthetic Applications in Chemistry

The compound's derivative, 5-trifluoromethyl-2,4-disubstituted oxazoles, can be synthesized via Cu(OAc)2·H2O catalyzed and TBHP/I2-mediated tandem oxidative cyclization, indicating its potential utility in synthetic chemistry applications (Wei et al., 2011).

Novel Synthetic Routes

A novel synthesis approach for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives has been reported, highlighting its utility in creating various substituted methanamine compounds. This method used ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials (Schlosser et al., 2015).

Safety and Hazards

The safety information available indicates that “[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O.ClH/c1-6(7,8)5-2-4(3-9)10-11-5;/h2H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMCEBVOEAVLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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